2-(4-bromo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
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Overview
Description
2-(4-bromo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic organic compound that features a brominated indole moiety and a sulfone-containing tetrahydrothiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. This reaction yields 4-bromoindole.
Formation of Indole Derivative: The 4-bromoindole is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-bromo-1H-indol-1-yl)acetyl chloride.
Sulfone Introduction: The tetrahydrothiophene moiety is oxidized to its sulfone form using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.
Final Coupling: The sulfone-containing tetrahydrothiophene is then coupled with 2-(4-bromo-1H-indol-1-yl)acetyl chloride in the presence of a base to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, potentially forming oxindole derivatives.
Reduction: The bromine atom on the indole ring can be reduced to form the corresponding hydrogenated indole.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Hydrogenated indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 2-(4-bromo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound could be investigated as a potential drug candidate. Its structural features suggest it might interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-bromo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The indole moiety could facilitate binding to protein targets, while the sulfone group might enhance solubility and stability.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide: Similar structure but with a chlorine atom instead of bromine.
2-(4-bromo-1H-indol-1-yl)-N-(tetrahydrothiophen-3-yl)acetamide: Lacks the sulfone group, which might affect its solubility and reactivity.
2-(4-bromo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide: Similar structure but with a propionamide group instead of acetamide.
Uniqueness
The presence of both a brominated indole and a sulfone-containing tetrahydrothiophene group makes 2-(4-bromo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide unique. This combination of functional groups can lead to distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C14H15BrN2O3S |
---|---|
Molecular Weight |
371.25 g/mol |
IUPAC Name |
2-(4-bromoindol-1-yl)-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C14H15BrN2O3S/c15-12-2-1-3-13-11(12)4-6-17(13)8-14(18)16-10-5-7-21(19,20)9-10/h1-4,6,10H,5,7-9H2,(H,16,18) |
InChI Key |
VOGMSPSMRMSABH-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CN2C=CC3=C2C=CC=C3Br |
Origin of Product |
United States |
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